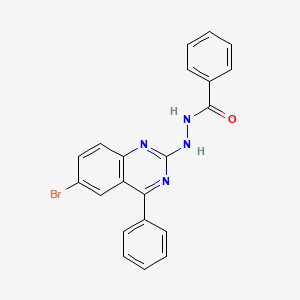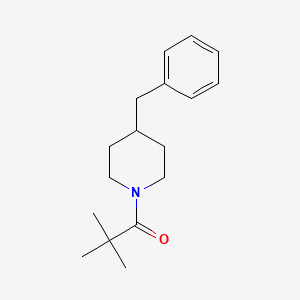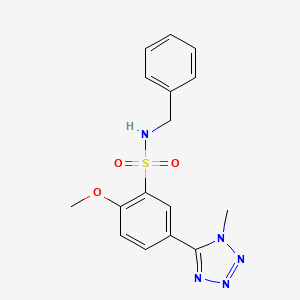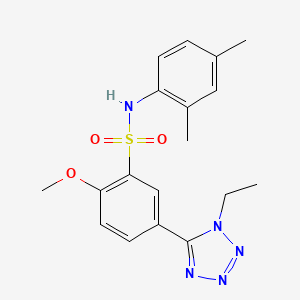
N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide
Descripción general
Descripción
N-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide, also known as BPH-715, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives, which have been extensively studied for their potential therapeutic applications. BPH-715 has shown promising results in various scientific research studies, which have led to its investigation as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide is not fully understood, but it is believed to target multiple cellular pathways. It has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide can inhibit tumor growth in mice models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide is its potent cytotoxicity against cancer cells. It has also been shown to have anti-inflammatory and antifungal properties, which make it a versatile compound for scientific research studies. However, one of the limitations of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the investigation of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide. One potential application is its use as a chemotherapeutic agent for the treatment of various cancers. Further studies are needed to determine the optimal dosage and administration route for N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide in clinical settings. Additionally, the investigation of the molecular targets of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide could provide insights into its mechanism of action and potential therapeutic applications. Finally, the development of more water-soluble derivatives of N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide could improve its usability in laboratory experiments.
Aplicaciones Científicas De Investigación
N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been investigated for its anticancer, anti-inflammatory, and antifungal properties. In vitro studies have shown that N'-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)24-21(23-18)26-25-20(27)15-9-5-2-6-10-15/h1-13H,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXBCQYLBBRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-amino-1,3-dimethyl-2,4-dioxo-5-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3749471.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B3749480.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3749493.png)

![4-amino-3-(4-ethoxyphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B3749512.png)



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)
![methyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3749556.png)
![2-[(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B3749560.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3749562.png)
![N-[4-({[3-(cyclohexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3749569.png)
